Lexithromycin

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C38H70N2O13 |

|---|---|

分子量 |

763.0 g/mol |

IUPAC 名称 |

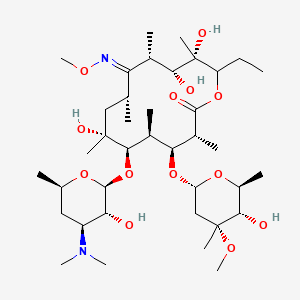

(3R,4S,5S,6R,7R,9R,10E,11S,12R,13S)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-10-methoxyimino-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one |

InChI |

InChI=1S/C38H70N2O13/c1-15-26-38(10,46)31(42)21(4)28(39-48-14)19(2)17-36(8,45)33(53-35-29(41)25(40(11)12)16-20(3)49-35)22(5)30(23(6)34(44)51-26)52-27-18-37(9,47-13)32(43)24(7)50-27/h19-27,29-33,35,41-43,45-46H,15-18H2,1-14H3/b39-28+/t19-,20-,21+,22+,23-,24+,25+,26?,27+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1 |

InChI 键 |

HPZGUSZNXKOMCQ-YFHDVTFOSA-N |

手性 SMILES |

CCC1[C@@]([C@@H]([C@H](/C(=N/OC)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O |

规范 SMILES |

CCC1C(C(C(C(=NOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O |

产品来源 |

United States |

Foundational & Exploratory

The Core Mechanism of Lexithromycin's Action on Bacterial Ribosomes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lexithromycin is a macrolide antibiotic, a class of potent inhibitors of bacterial protein synthesis. Macrolides are a cornerstone in the treatment of various bacterial infections, particularly those affecting the respiratory tract.[1] Their efficacy stems from their ability to selectively target and incapacitate the bacterial ribosome, the cellular machinery responsible for protein production.[2][3] This guide provides a detailed technical overview of the mechanism of action of this compound on bacterial ribosomes, drawing upon the extensive research conducted on this class of antibiotics. It will delve into the specific molecular interactions, the consequences for protein synthesis, and the experimental methodologies used to elucidate this mechanism.

The Bacterial Ribosome: The Target of this compound

The bacterial ribosome is a complex ribonucleoprotein machine composed of two subunits: the small 30S subunit and the large 50S subunit.[2][3] The 30S subunit is primarily responsible for decoding the messenger RNA (mRNA), while the 50S subunit catalyzes the formation of peptide bonds and provides a path for the nascent polypeptide chain to exit the ribosome.[2] this compound, like other macrolides, specifically targets the 50S subunit of the bacterial ribosome.[1][4]

Detailed Mechanism of Action: Obstructing the Polypeptide Exit Tunnel

The primary mechanism of action for this compound involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][4] This binding event occurs within the nascent polypeptide exit tunnel (NPET), a channel approximately 100 Å long and 10–20 Å wide through which the newly synthesized protein emerges from the ribosome.[2][5]

This compound binds to a specific site within the NPET, primarily interacting with the 23S rRNA component of the 50S subunit.[1][6] This binding partially occludes the tunnel, creating a steric hindrance that prevents the elongation of the nascent polypeptide chain.[2][6] As a result, protein synthesis is halted, leading to a bacteriostatic effect where bacterial growth and replication are inhibited.[1] At higher concentrations, this can become bactericidal.[1]

Context-Specific Inhibition and Nascent Peptide Interactions

Recent evidence suggests that macrolides like this compound do not act as simple "plugs" that indiscriminately block the synthesis of all proteins.[2] Instead, their inhibitory action is often context-specific, depending on the amino acid sequence of the nascent polypeptide chain.[2][5]

Certain nascent peptide sequences can interact with both the macrolide and the ribosomal tunnel wall, leading to a synergistic inhibition of translation and, in some cases, ribosome stalling.[5][7] This phenomenon is crucial for the regulation of some bacterial resistance genes, where the presence of the antibiotic and a specific nascent peptide sequence triggers the expression of resistance mechanisms.[5] For example, the ErmC leader peptide (ErmCL) in the presence of erythromycin causes ribosome stalling, which in turn induces the expression of a methyltransferase that confers resistance.[5]

Quantitative Data on Macrolide Activity

The following table summarizes representative quantitative data for well-characterized macrolide antibiotics, providing a comparative context for the expected activity of this compound.

| Antibiotic | Organism | Assay | Parameter | Value | Reference |

| Azithromycin | Haemophilus influenzae | Protein Synthesis Inhibition | IC50 | 0.4 µg/mL | [8] |

| Erythromycin | Haemophilus influenzae | Protein Synthesis Inhibition | IC50 | 1.5 µg/mL | [8] |

| Erythromycin | Neurospora crassa | Leucine Incorporation | Inhibition | 95% at 5 mg/mL | [9] |

Experimental Protocols

The mechanism of action of macrolide antibiotics has been elucidated through a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

In Vitro Translation Inhibition Assay

This assay directly measures the effect of an antibiotic on protein synthesis in a cell-free system.

Methodology:

-

Preparation of Cell-Free Extract:

-

Bacterial cells (e.g., E. coli) are grown to mid-log phase, harvested by centrifugation, and washed.

-

Cells are lysed by sonication or high-pressure homogenization in a buffer containing magnesium, potassium, and a reducing agent.

-

The lysate is centrifuged at 30,000 x g to remove cell debris, and the supernatant (S30 extract) is collected.

-

-

In Vitro Translation Reaction:

-

The S30 extract is mixed with a reaction buffer containing ATP, GTP, an amino acid mixture (including a radiolabeled amino acid like 35S-methionine), a template mRNA (e.g., encoding luciferase), and varying concentrations of the antibiotic (this compound).

-

The reaction is incubated at 37°C for a specified time (e.g., 30-60 minutes).

-

-

Measurement of Protein Synthesis:

-

The reaction is stopped by adding a solution of trichloroacetic acid (TCA) to precipitate the newly synthesized proteins.

-

The precipitate is collected on a filter, washed to remove unincorporated radiolabeled amino acids, and the radioactivity is measured using a scintillation counter.

-

The percentage of inhibition is calculated relative to a control reaction without the antibiotic. The IC50 value is determined by plotting inhibition versus antibiotic concentration.

-

References

- 1. What is the mechanism of Roxithromycin? [synapse.patsnap.com]

- 2. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Role of antibiotic ligand in nascent peptide-dependent ribosome stalling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Binding Site of Macrolide Antibiotics on the Ribosome: New Resistance Mutation Identifies a Specific Interaction of Ketolides with rRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Erythromycin leads to differential protein expression through differences in electrostatic and dispersion interactions with nascent proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. newprairiepress.org [newprairiepress.org]

Physicochemical Properties of Lexithromycin: A Technical Guide for Formulation Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lexithromycin, a semi-synthetic macrolide antibiotic, presents a promising therapeutic agent. As with any active pharmaceutical ingredient (API), a thorough understanding of its physicochemical properties is paramount for the successful development of stable, bioavailable, and effective pharmaceutical formulations. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound relevant to formulation. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide leverages data from structurally related macrolide antibiotics, such as roxithromycin and azithromycin, to provide illustrative examples and benchmarks. General experimental protocols for determining these critical parameters are also detailed to aid researchers in their internal development processes.

Introduction

This compound is a derivative of erythromycin, engineered to improve upon its predecessor's limitations, such as acid instability and variable oral absorption.[1] Like other macrolides, its therapeutic effect is achieved by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit.[2][3][4] The formulation of this compound into a viable drug product necessitates a deep understanding of its inherent physical and chemical properties. These properties influence everything from manufacturing processes and storage conditions to in vivo performance.

This guide will systematically explore the key physicochemical parameters of this compound, including its solubility, pKa, melting point, potential for polymorphism, and stability profile. Where specific data for this compound is not available, this will be explicitly stated, and information on analogous macrolides will be presented to provide context and guidance for formulation strategies.

Physicochemical Properties

A summary of the known and anticipated physicochemical properties of this compound is presented below. These parameters are critical for guiding formulation decisions, such as excipient selection and the choice of dosage form.

Table 1: Summary of Physicochemical Properties of this compound and Related Macrolides

| Property | This compound | Related Macrolides (Illustrative) | Significance in Formulation |

| Chemical Formula | C38H70N2O13 | Azithromycin: C38H72N2O12Roxithromycin: C41H76N2O15 | Defines molecular weight and elemental composition. |

| Molecular Weight | 762.98 g/mol | Azithromycin: 748.98 g/mol Roxithromycin: 837.05 g/mol | Influences diffusion, dissolution rate, and overall mass in a formulation. |

| Appearance | White to off-white crystalline powder (Anticipated) | Generally white or slightly yellow crystalline powders. | Important for identification and quality control of the raw material. |

| Solubility | Soluble in DMSO.[5] Aqueous solubility data not available. | Azithromycin: Practically insoluble in water.[6]Roxithromycin: Poorly water-soluble. | Critical for dissolution and absorption. Poor aqueous solubility is a common challenge for macrolides and often requires formulation enhancement strategies. |

| pKa | Data not available. Anticipated to be basic due to the dimethylamino group. | Roxithromycin (basic pKa): 9.27 | Governs the ionization state at different physiological pH values, which in turn affects solubility, permeability, and absorption.[7] |

| Melting Point | Data not available. | Roxithromycin: 111-118 °C[8] | A key indicator of purity and solid-state form. Important for manufacturing processes involving heat, such as hot-melt extrusion. |

| Polymorphism | Data not available. | Macrolides like azithromycin and roxithromycin are known to exhibit polymorphism.[9][10] | Different polymorphic forms can have different solubility, stability, and bioavailability, making characterization essential. |

| Stability | Described as having improved pH stability over erythromycin.[1] Specific degradation kinetics are not available. | Macrolides are susceptible to degradation under acidic, alkaline, oxidative, and photolytic conditions.[1][11] | Dictates appropriate storage conditions, shelf-life, and compatible excipients. |

Experimental Protocols for Physicochemical Characterization

The following sections detail generalized experimental methodologies for determining the key physicochemical properties of this compound. These protocols are based on standard pharmaceutical practices and literature for similar compounds.

Solubility Determination

Objective: To determine the aqueous solubility of this compound as a function of pH, which is crucial for predicting its dissolution behavior in the gastrointestinal tract.

Methodology: pH-Solubility Profile

-

Preparation of Buffers: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 2.5, 4.5, 6.8, and 7.4).

-

Equilibration: Add an excess amount of this compound powder to vials containing each buffer solution.

-

Shaking and Incubation: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: Withdraw aliquots from each vial and filter them through a suitable membrane filter (e.g., 0.22 µm) to remove undissolved solid.

-

Quantification: Analyze the concentration of this compound in the filtrate using a validated stability-indicating HPLC-UV method.

-

Data Analysis: Plot the measured solubility (in mg/mL or µg/mL) against the corresponding pH of the buffer.

pKa Determination

Objective: To determine the acid dissociation constant (pKa) of this compound, which is essential for understanding its ionization state and its impact on solubility and permeability.

Methodology: Potentiometric Titration

-

Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a suitable solvent system (e.g., water or a co-solvent system like water-methanol for poorly soluble compounds).

-

Titration Setup: Use a calibrated pH meter with a suitable electrode and an automated titrator.

-

Titration: Titrate the this compound solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the anticipated pKa.

-

Data Collection: Record the pH of the solution as a function of the volume of titrant added.

-

Data Analysis: Plot the pH versus the volume of titrant. The pKa can be determined from the midpoint of the buffer region in the titration curve or by calculating the first derivative of the curve, where the equivalence point corresponds to the pKa for a monoprotic substance.[12]

Melting Point and Thermal Behavior Analysis

Objective: To determine the melting point and investigate the thermal properties of this compound using Differential Scanning Calorimetry (DSC).

Methodology: Differential Scanning Calorimetry (DSC)

-

Sample Preparation: Accurately weigh a small amount of this compound powder (typically 1-5 mg) into an aluminum DSC pan and seal it.

-

Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.

-

Thermal Scan: Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range.

-

Data Acquisition: Record the heat flow into the sample as a function of temperature.

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the DSC thermogram.[13] The thermogram can also reveal other thermal events such as glass transitions, desolvation, and decomposition.

Polymorphism Characterization

Objective: To identify and characterize the crystalline form(s) of this compound using X-Ray Powder Diffraction (XRPD).

Methodology: X-Ray Powder Diffraction (XRPD)

-

Sample Preparation: Gently pack the this compound powder into a sample holder.

-

Instrument Setup: Place the sample holder in the XRPD instrument.

-

Data Collection: Expose the sample to a monochromatic X-ray beam and scan over a range of 2θ angles (e.g., 2° to 40°).

-

Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, serves as a "fingerprint" for the crystalline form.[14] Different polymorphs will produce distinct diffraction patterns.

Stability Studies

Objective: To evaluate the chemical stability of this compound under various stress conditions to identify potential degradation pathways and to develop a stability-indicating analytical method.

Methodology: Forced Degradation Studies

-

Stress Conditions: Expose solutions of this compound to the following conditions as per ICH guidelines:

-

Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C).

-

Alkaline Hydrolysis: 0.1 M NaOH at room temperature or elevated temperature.

-

Oxidative Degradation: 3-30% H2O2 at room temperature.

-

Thermal Degradation: Heat the solid drug substance at a high temperature (e.g., 105 °C).

-

Photostability: Expose the solid drug and drug solution to UV and visible light.

-

-

Sample Analysis: At specified time points, analyze the stressed samples using a suitable stability-indicating HPLC method. The method should be capable of separating the intact drug from its degradation products.

-

Data Analysis: Identify and quantify the degradation products. This information is crucial for understanding the degradation pathways and for developing a formulation that protects the API from degradation.[1][11]

Mechanism of Action and Signaling Pathway

This compound, like other macrolide antibiotics, exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[3] This is achieved through its binding to the 50S subunit of the bacterial ribosome.[4] The binding site is located within the polypeptide exit tunnel, which is the path that newly synthesized proteins take to emerge from the ribosome. By partially occluding this tunnel, this compound interferes with the elongation of the polypeptide chain, leading to a bacteriostatic effect.[15]

Caption: Mechanism of action of this compound at the bacterial ribosome.

Formulation Considerations

Based on the anticipated physicochemical properties of this compound, several formulation strategies may be considered to develop a robust and effective drug product:

-

Solubility Enhancement: Given the poor aqueous solubility of macrolides, techniques such as particle size reduction (micronization), solid dispersions with hydrophilic polymers, or the use of co-solvents and surfactants may be necessary for oral formulations to ensure adequate dissolution and bioavailability.

-

pH Control: Due to the likely basic nature of this compound, its solubility will be pH-dependent. Formulations may need to incorporate pH-modifying excipients to create a favorable microenvironment for dissolution in the gastrointestinal tract.

-

Stability: The formulation should protect this compound from degradation. This may involve the use of antioxidants if it is susceptible to oxidation, and appropriate packaging to protect against light and moisture. For liquid formulations, careful pH control and the selection of appropriate buffering agents are critical.

-

Solid-State Form: The polymorphic form of this compound used in the formulation must be carefully controlled to ensure consistent performance. Preformulation studies should identify the most stable polymorph with the desired physicochemical properties.

Conclusion

A comprehensive understanding of the physicochemical properties of this compound is a prerequisite for successful formulation development. While specific experimental data for this compound is limited in the public domain, this guide provides a framework for its characterization based on established principles and data from related macrolide antibiotics. The detailed experimental protocols offer a starting point for researchers to generate the necessary data to support the development of stable, safe, and efficacious this compound drug products. Further investigation into the solubility, pKa, solid-state properties, and stability of this compound is essential to de-risk the formulation development process and to ensure the delivery of a high-quality pharmaceutical product to patients.

References

- 1. ICI Journals Master List [journals.indexcopernicus.com]

- 2. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanistic Insights into Clinically Relevant Ribosome-Targeting Antibiotics [mdpi.com]

- 4. X-Ray Powder Diffraction | USP [usp.org]

- 5. Role of antibiotic ligand in nascent peptide-dependent ribosome stalling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lcms.cz [lcms.cz]

- 7. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. scispace.com [scispace.com]

- 10. Physicochemical Properties of Amorphous Roxithromycin Prepared by Quench Cooling of the Melt or Desolvation of a Chloroform Solvate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. medwinpublishers.com [medwinpublishers.com]

- 13. researchgate.net [researchgate.net]

- 14. improvedpharma.com [improvedpharma.com]

- 15. Macrolides - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Lexithromycin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lexithromycin, also known by its developmental code name Wy-48314, is a semi-synthetic macrolide antibiotic derived from erythromycin A.[1][2] As with other macrolides, its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][3] Although formulations containing this compound underwent clinical trials for the treatment of HIV, they were ultimately discontinued.[1][2] This guide provides a comprehensive overview of the probable synthesis pathway of this compound from erythromycin A, along with detailed purification methods based on established techniques for related macrolide antibiotics. Due to the limited publicly available data for this compound, this guide leverages analogous, well-documented procedures for structurally similar macrolides to provide detailed experimental protocols and representative quantitative data.

This compound: Chemical Profile

| Parameter | Value | Reference |

| Chemical Name | Erythromycin A 9-(O-methyloxime) | Inferred from structure |

| CAS Number | 53066-26-5 | [4] |

| Synonyms | Wy-48314 | [1] |

| Molecular Formula | C38H70N2O13 | [1] |

| Molecular Weight | 762.97 g/mol | [1] |

| Purity (Commercial) | >97% to >98.5% | [5][6] |

Synthesis Pathway of this compound

The synthesis of this compound from Erythromycin A is a two-step process. The first step involves the oximation of the C9 ketone of erythromycin A to form erythromycin A 9-oxime. The second step is the O-methylation of the oxime group to yield the final product, this compound.

Caption: Synthesis pathway of this compound from Erythromycin A.

Step 1: Oximation of Erythromycin A

This step converts the C9 ketone of Erythromycin A into an oxime.

This protocol is adapted from established methods for the synthesis of erythromycin A 9-oxime.[4][7]

-

Dissolution: Dissolve Erythromycin A in a mildly polar solvent such as isopropanol.

-

Addition of Hydroxylamine: Add an aqueous solution of hydroxylamine to the erythromycin A solution to form a reaction mixture.

-

Catalysis: Add a mild acid catalyst, such as acetic acid or formic acid, to the reaction mixture. The pH of the reaction solution should be maintained between 5.5 and 7.5.[8]

-

Reaction: Heat the reaction mixture to a temperature of approximately 45-55°C and maintain for several hours until the reaction is complete, as monitored by a suitable chromatographic technique (e.g., HPLC).[7]

-

Work-up: Cool the reaction mixture to room temperature. Add an organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate) and an aqueous alkaline solution (e.g., sodium hydroxide) to adjust the pH to >11.0.[4][7]

-

Extraction and Isolation: Separate the organic layer, wash with water, and concentrate under reduced pressure to yield crude Erythromycin A 9-oxime.

Step 2: O-Methylation of Erythromycin A 9-Oxime

This step involves the methylation of the hydroxyl group of the oxime to form the methoxyimino group of this compound.

This protocol is based on the selective methylation of hydroxyl groups in erythromycin A 9-oxime derivatives.

-

Dissolution: Dissolve Erythromycin A 9-oxime in a polar aprotic solvent system, such as a mixture of dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF).

-

Addition of Base: Add a strong base, such as potassium hydroxide or sodium hydride, to the solution.

-

Methylation: Add a methylating agent, such as methyl iodide or dimethyl sulfate, to the reaction mixture. The reaction is typically carried out at a controlled temperature, for instance, between 0°C and room temperature, for 0.5 to 6 hours.

-

Quenching and Extraction: Quench the reaction by adding water. Extract the product into an organic solvent like ethyl acetate.

-

Washing and Isolation: Wash the organic layer with a saturated aqueous sodium chloride solution and dry over an anhydrous salt (e.g., magnesium sulfate). Concentrate the solvent under reduced pressure to obtain crude this compound.

Purification Methods

Purification of the final this compound product is crucial to remove unreacted starting materials, by-products, and other impurities. The primary method for purifying macrolide antibiotics is crystallization.

Caption: General purification workflow for this compound.

Crystallization Protocol

This protocol is a general procedure based on the purification of roxithromycin and other macrolides.[9][10]

-

Dissolution: Dissolve the crude this compound in a suitable solvent such as methanol, ethanol, or acetone at an elevated temperature.

-

Decolorization (Optional): Treat the solution with activated charcoal to remove colored impurities, followed by hot filtration.

-

Crystallization: Induce crystallization by either slowly cooling the solution or by adding an anti-solvent (a solvent in which this compound is poorly soluble, such as water).

-

Isolation: Collect the precipitated crystals by filtration.

-

Washing: Wash the crystals with a small amount of the cold crystallization solvent or anti-solvent to remove residual impurities.

-

Drying: Dry the purified this compound crystals under vacuum at a controlled temperature (e.g., 40-60°C).

Quantitative Data

| Reaction Step | Starting Material | Product | Solvent System | Reagents | Yield | Purity | Reference |

| Oximation | Erythromycin A | Erythromycin A 9-oxime | Methanol | Hydroxylamine hydrochloride, Triethylamine, Acetic acid | ~86% | >95% | [1][11] |

| Oximation | Erythromycin A | Erythromycin A 9-oxime | Isopropanol | Hydroxylamine, Acetic acid | High | High (favors E-isomer) | [4][7] |

| O-Alkylation | Erythromycin A 9-oxime | Roxithromycin | Acetone | Methoxy ethoxymethyl chloride | - | - | [12] |

| Purification | Crude Roxithromycin | Pure Roxithromycin | Methanol | - | - | High | [9] |

| Purification | Crude Azithromycin | Pure Azithromycin | Ethanol/Water, Acetone | - | High | High | [8] |

Conclusion

This technical guide outlines a plausible and well-supported pathway for the synthesis and purification of this compound, based on established chemical principles and analogous procedures for other semi-synthetic macrolide antibiotics. The two-step synthesis, involving oximation of erythromycin A followed by O-methylation of the resulting oxime, is a standard approach for the modification of the erythromycin scaffold. Purification via crystallization is a robust method to achieve high-purity this compound suitable for research and development purposes. While specific quantitative data for this compound remains elusive in public literature, the provided protocols and representative data from related compounds offer a strong foundation for researchers and drug development professionals working with this or similar macrolide antibiotics.

References

- 1. CN103923142A - Preparation method of roxithromycin intermediate - Google Patents [patents.google.com]

- 2. WO2006064299A1 - Industrial process of clarithromycin associated with controlled level of side products - Google Patents [patents.google.com]

- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 4. US5808017A - Process for preparing erythromycin A oxime - Google Patents [patents.google.com]

- 5. CN103923142B - Preparation method of roxithromycin intermediate - Google Patents [patents.google.com]

- 6. CN106589023A - Roxithromycin impurity and synthetic method thereof - Google Patents [patents.google.com]

- 7. data.epo.org [data.epo.org]

- 8. CA1321787C - Process for preparing erythromycin a oxime or a salt thereof - Google Patents [patents.google.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. [PDF] Purification of Erythromycin by Antisolvent Crystallization or Azeotropic Evaporative Crystallization | Semantic Scholar [semanticscholar.org]

- 11. US8288514B2 - Method of preparing clarithromycin - Google Patents [patents.google.com]

- 12. Roxithromycin | 80214-83-1 [chemicalbook.com]

In Vitro Antibacterial Spectrum of Lexithromycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lexithromycin, a semi-synthetic macrolide antibiotic, is structurally related to erythromycin and exhibits a broad spectrum of in vitro activity against various clinically significant pathogens. This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of this compound, with a focus on its minimum inhibitory concentrations (MICs) against key bacterial species. Detailed experimental protocols for determining antibacterial susceptibility are also provided, along with visualizations of its mechanism of action and experimental workflows. For the purpose of this guide, data for Roxithromycin, a closely related and more extensively studied macrolide, is used as a proxy for this compound due to the limited availability of specific data under the name "this compound" and their structural and functional similarities.

Mechanism of Action

This compound, like other macrolide antibiotics, exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. It binds to the 50S subunit of the bacterial ribosome, interfering with the translocation of peptides and thereby halting the elongation of the polypeptide chain. This action is primarily bacteriostatic, meaning it inhibits the growth and replication of bacteria, but can be bactericidal at higher concentrations.

In Vitro Antibacterial Spectrum

The in vitro activity of this compound is summarized in the tables below, presenting the Minimum Inhibitory Concentration (MIC) values against a range of Gram-positive and Gram-negative bacteria, as well as atypical pathogens. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in an in vitro susceptibility test.

Gram-Positive Bacteria

| Bacterial Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus (Methicillin-susceptible) | ≤1 | - | - |

| Streptococcus pneumoniae | 0.03 - 4 | - | - |

| Streptococcus pyogenes | - | - | - |

Note: Data for S. pyogenes was not specifically found in the provided search results.

Gram-Negative Bacteria

| Bacterial Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Haemophilus influenzae | 4.0 to >32.0 | - | 8 |

| Moraxella catarrhalis | - | - | 0.25 |

| Legionella pneumophila | - | - | - |

Note: Specific MIC range and MIC50 for M. catarrhalis and L. pneumophila were not detailed in the provided search results, though this compound is known to be active against them.

Atypical Pathogens

| Bacterial Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Mycoplasma pneumoniae | 0.0156 - 0.0625 | - | 0.0625 |

| Chlamydia trachomatis | 0.03 - 0.12 | - | ≤0.125 |

Experimental Protocols

The determination of the in vitro antibacterial spectrum of this compound relies on standardized susceptibility testing methods. The following are detailed protocols for the broth microdilution and agar dilution methods, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[1][2][3]

Broth Microdilution Method

This method is used to determine the MIC of an antimicrobial agent in a liquid growth medium in a microtiter plate format.

1. Preparation of Antimicrobial Agent Stock Solution:

-

Prepare a stock solution of this compound at a concentration of 10 times the highest concentration to be tested.

-

The solvent used should be appropriate for this compound and should not affect bacterial growth.

2. Preparation of Microtiter Plates:

-

Dispense 50 µL of sterile broth (e.g., Mueller-Hinton Broth) into each well of a 96-well microtiter plate.

-

Add 50 µL of the this compound stock solution to the first well of each row to be tested.

-

Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, discarding the final 50 µL from the last well. This will result in a range of concentrations of this compound in the wells.

3. Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

4. Inoculation and Incubation:

-

Inoculate each well of the microtiter plate with 50 µL of the standardized bacterial suspension.

-

Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

-

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

5. Interpretation of Results:

-

After incubation, examine the plates for visible bacterial growth (turbidity).

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Agar Dilution Method

This method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test organisms.

1. Preparation of Antimicrobial-Containing Agar Plates:

-

Prepare a series of this compound solutions at 10 times the desired final concentrations.

-

For each concentration, add 1 part of the this compound solution to 9 parts of molten and cooled (45-50°C) agar medium (e.g., Mueller-Hinton Agar).

-

Mix well and pour the agar into sterile Petri dishes. Allow the plates to solidify.

-

Prepare a control plate containing no antibiotic.

2. Preparation of Bacterial Inoculum:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

-

This suspension can be further diluted to deliver a final inoculum of approximately 10⁴ CFU per spot on the agar surface.

3. Inoculation and Incubation:

-

Using a multipoint inoculator or a calibrated loop, spot-inoculate the prepared bacterial suspensions onto the surface of the agar plates, from the lowest to the highest concentration.

-

Allow the inocula to dry before inverting the plates.

-

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

4. Interpretation of Results:

-

After incubation, examine the plates for bacterial growth at the sites of inoculation.

-

The MIC is the lowest concentration of this compound that inhibits the growth of the bacterium (no visible growth, a faint haze, or one or two colonies is disregarded).

Antibacterial Activity Profile

The in vitro activity of this compound is primarily directed against Gram-positive cocci, some Gram-negative respiratory pathogens, and atypical bacteria. Its spectrum of activity makes it a valuable agent for the treatment of respiratory tract and other infections.

Conclusion

This compound demonstrates a potent in vitro antibacterial spectrum against a wide range of common respiratory and atypical pathogens. The data presented in this guide, along with the detailed experimental protocols, provide valuable information for researchers, scientists, and drug development professionals in the evaluation and application of this macrolide antibiotic. Standardization of susceptibility testing methods is crucial for the accurate determination of MIC values and for guiding appropriate clinical use.

References

A Technical Guide to the Molecular Formula and Structure Elucidation of Lexithromycin

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the molecular characteristics and the scientific processes involved in the structural determination of Lexithromycin, a semi-synthetic macrolide antibiotic.

Introduction to this compound

This compound is a semi-synthetic antibiotic derived from erythromycin.[1][2][3] Its chemical name is erythromycin, 9-(O-methyloxime).[2][3] This modification results in improved absorption in vivo compared to erythromycin, which is attributed to increased hydrophobicity and pH stability.[1][2][3] Formulations containing this compound were investigated in clinical trials for the treatment of HIV but were ultimately discontinued.[1]

Molecular Formula and Physicochemical Properties

The fundamental molecular and physical properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C38H70N2O13 | [2][3] |

| Molecular Weight | 763.0 g/mol | [2][3] |

| CAS Number | 53066-26-5 | [1][2][3] |

| Purity | >98% | [2] |

| Formulation | A solid | [2][3] |

| Solubility | Soluble in DMSO at 10 mM | [2][3] |

Structure Elucidation

The determination of the precise chemical structure of a complex natural product derivative like this compound involves a combination of advanced analytical techniques. While specific primary research data on this compound's elucidation is not publicly available, the process for macrolides is well-established and would involve the following key experiments.[4][5]

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of this compound.[6] Tandem mass spectrometry (MS/MS) experiments would then be performed to fragment the molecule and elucidate the connectivity of its constituent parts, such as the macrolide ring and the deoxy sugars.[7][8]

Experimental Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Sample Preparation: A solution of this compound is prepared in a suitable solvent, such as a mixture of acetonitrile and water with 0.1% formic acid.

-

Chromatographic Separation: The sample is injected into a high-performance liquid chromatography (HPLC) system equipped with a C18 column. A gradient elution is used to separate this compound from any impurities.[6]

-

Ionization: The eluent from the HPLC is directed to an electrospray ionization (ESI) source, which generates protonated molecular ions [M+H]+ in the gas phase.[6]

-

Mass Analysis:

-

Full Scan (MS1): The mass spectrometer is operated in full scan mode to detect the precursor ion and confirm its mass-to-charge ratio (m/z), which for this compound would be approximately 764.0.

-

Tandem MS (MS2): The precursor ion is then isolated and subjected to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern provides structural information about the different components of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the detailed three-dimensional structure of organic molecules in solution.[9][10] A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required to assign all the proton (¹H) and carbon (¹³C) signals and to establish the stereochemistry of this compound.

Key NMR Experiments:

-

¹H NMR: Provides information about the chemical environment of each proton.

-

¹³C NMR: Provides information about the carbon skeleton of the molecule.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom to which it is directly attached.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is key for connecting different structural fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close to each other in space, providing crucial information for determining the relative stereochemistry.

Experimental Protocol: NMR Analysis

-

Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent, such as chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6).

-

Data Acquisition: The sample is placed in a high-field NMR spectrometer (e.g., 600 MHz or higher), and a standard set of 1D and 2D NMR spectra are acquired.

-

Data Analysis: The chemical shifts, coupling constants, and cross-peaks from the various NMR spectra are analyzed to piece together the structure of the molecule.

While specific NMR data for this compound is not available, the table below shows representative ¹H NMR chemical shifts for its parent compound, erythromycin, to illustrate the type of data obtained.

| Proton Assignment (Erythromycin) | Representative Chemical Shift (ppm) in CDCl3 |

| H-1' (anomeric proton of desosamine) | ~4.3 |

| H-1'' (anomeric proton of cladinose) | ~4.8 |

| N(CH3)2 (dimethylamino group) | ~2.3 |

| Various CH, CH2, CH3 on macrolide ring | 0.8 - 4.0 |

Data is representative for the parent compound Erythromycin and serves for illustrative purposes.[11]

Visualization of Workflows and Pathways

General Workflow for Structure Elucidation

The logical flow for elucidating the structure of a novel antibiotic derivative like this compound is depicted below.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound, like other macrolide antibiotics, functions by inhibiting protein synthesis in bacteria.[1][2][3] It binds to the 50S subunit of the bacterial ribosome, specifically within the polypeptide exit tunnel.[1][2][3][12] This binding action blocks the growing polypeptide chain from exiting the ribosome, which effectively halts protein synthesis and prevents bacterial growth.[13][14]

References

- 1. This compound|CAS 53066-26-5|DC Chemicals [dcchemicals.com]

- 2. This compound | CAS 53066-26-5 | Cayman Chemical | Biomol.com [biomol.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Structure Elucidation of Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Identification of Erythromycin and Clarithromycin Metabolites Formed in Chicken Liver Microsomes Using Liquid Chromatography–High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A simple, high-throughput and validated LC-MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Structure Elucidation of Antibiotics by NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]

- 10. Structure Elucidation of Antibiotics by Nmr Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. spectrabase.com [spectrabase.com]

- 12. Macrolides - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Roxithromycin - Wikipedia [en.wikipedia.org]

- 14. What is the mechanism of Roxithromycin? [synapse.patsnap.com]

Lexithromycin CAS number and chemical identifiers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lexithromycin (CAS Number: 53066-26-5), also known by its developmental code Wy-48314, is a semi-synthetic macrolide antibiotic.[1] It is a derivative of erythromycin, modified to enhance its properties.[1] Like other macrolides, its mechanism of action involves the inhibition of bacterial protein synthesis. Despite showing promise and entering clinical trials, particularly for indications related to HIV, its development was ultimately discontinued.[1] This guide provides a summary of the available technical information on this compound.

Chemical Identifiers

A comprehensive list of chemical identifiers for this compound is provided below, offering key data for researchers in pharmacology and medicinal chemistry.

| Identifier | Value |

| CAS Number | 53066-26-5 |

| Synonyms | Wy-48314, Wy 48314, Wy48314 |

| Molecular Formula | C38H70N2O13 |

| Molecular Weight | 762.97 g/mol |

| IUPAC Name | (3R,4S,5S,6R,7R,9R,11S,12R,13S,14R,E)-6-(((2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-14-ethyl-7,12,13-trihydroxy-4-(((2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-10-(methoxyimino)-3,5,7,9,11,13-hexamethyloxacyclotetradecan-2-one |

| SMILES | CC[C@H]1OC(--INVALID-LINK--(C--INVALID-LINK--C)O)C)=N\OC)C)C)O[C@@H]2O--INVALID-LINK--C)[C@H]2O)C)C)O[C@H]3C--INVALID-LINK--(--INVALID-LINK--C)O)C">C@@HC)=O |

Mechanism of Action

As a macrolide antibiotic, this compound is understood to function by inhibiting bacterial protein synthesis. This is achieved through its binding to the 50S ribosomal subunit of susceptible bacteria. This interaction blocks the exit tunnel for the growing polypeptide chain, thereby halting protein elongation and ultimately inhibiting bacterial growth.

Caption: General mechanism of macrolide antibiotic action.

Experimental Protocols and Data

Detailed experimental protocols and comprehensive quantitative data for this compound are not widely available in the public domain. This is likely due to the discontinuation of its clinical development. Information regarding specific in vitro activity against a broad range of bacterial strains, detailed pharmacokinetic profiles from clinical studies, and specific signaling pathway interactions remains largely unpublished. The available information indicates that this compound was designed for improved absorption and pH stability compared to erythromycin.[1]

Conclusion

This compound is a semi-synthetic macrolide antibiotic that, while showing initial promise, did not proceed to market. The information available is primarily centered on its chemical identity and its general classification as a protein synthesis inhibitor. For researchers and scientists, this compound represents a case study in drug development where a compound is discontinued, leading to a limited amount of publicly accessible, in-depth technical data. Further investigation into historical corporate or patent archives may be necessary to uncover more detailed experimental information.

References

Understanding Lexithromycin: A Technical Guide to its Enhanced Hydrophobicity and pH Stability

For Immediate Release

A Deep Dive into the Physicochemical Advantages of Lexithromycin for Researchers, Scientists, and Drug Development Professionals

This technical guide explores the structural modifications of this compound, a semi-synthetic macrolide antibiotic derived from erythromycin, that contribute to its enhanced hydrophobicity and stability in acidic environments. Such properties are critical for improved oral bioavailability and in vivo efficacy. While specific quantitative data for this compound remains proprietary, this paper will provide a comprehensive overview of the underlying chemical principles, comparative data from related macrolides, and detailed experimental protocols for assessing these key physicochemical parameters.

Introduction: Overcoming the Limitations of Erythromycin

Erythromycin, a widely used macrolide antibiotic, suffers from poor oral bioavailability due to its instability in the acidic environment of the stomach and its relatively low hydrophobicity.[1][2] this compound, as a semi-synthetic derivative, was designed to overcome these limitations, leading to improved absorption in vivo.[3][4][5] This guide delves into the chemical basis for these improvements and provides the necessary framework for their experimental verification.

Enhanced pH Stability of this compound

The primary reason for erythromycin's degradation in acidic conditions is the intramolecular dehydration involving the C6-hydroxyl group and the C9-ketone, leading to the formation of inactive anhydroerythromycin.[3][6] this compound's structure, featuring a 9-(O-methyloxime) group, directly addresses this instability.

Mechanism of Increased Acid Stability

The modification at the C9 position in this compound by introducing a methoxime group prevents the intramolecular cyclization reaction that plagues erythromycin. This structural change blocks the formation of the inactive hemiketal intermediate. The stability of this compound is therefore significantly greater in acidic environments, a crucial factor for oral administration.

A similar strategy is employed in other successful macrolide derivatives. For instance, azithromycin incorporates a methyl-substituted nitrogen into the lactone ring at the 9a position, and clarithromycin methylates the C6-hydroxyl group, both modifications hindering the degradation pathway seen in erythromycin.[3][7]

Comparative pH Stability Data of Macrolides

While specific degradation kinetics for this compound are not publicly available, the following table presents data for related macrolides to provide a comparative context.

| Antibiotic | Condition | Time for 10% Decay (T1/10) | Activation Energy (Ea) for Degradation |

| Erythromycin A | pH 2, 37°C | 3.7 seconds | 15.6 kcal/mol (intramolecular dehydration) |

| Azithromycin | pH 2, 37°C | 20.1 minutes | 25.3 kcal/mol (hydrolysis of cladinose) |

Data sourced from a comparative study on azithromycin and erythromycin A.[3]

Experimental Protocol: Determining pH Stability

The following protocol outlines a standard method for determining the pH-dependent degradation kinetics of a macrolide antibiotic like this compound.

Objective: To determine the degradation rate constants and half-life of this compound at various pH values.

Materials:

-

This compound reference standard

-

Buffered solutions (e.g., phosphate, citrate) at a range of pH values (e.g., 2, 4, 6, 7.4)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV or MS)

-

Constant temperature incubator or water bath

-

pH meter

Methodology:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Degradation Study:

-

Add a known concentration of the this compound stock solution to a series of buffered solutions at different pH values.

-

Incubate the samples at a constant temperature (e.g., 37°C).

-

At specified time intervals, withdraw aliquots from each sample.

-

Immediately quench the degradation reaction, if necessary (e.g., by neutralization or dilution in the mobile phase).

-

-

HPLC Analysis:

-

Analyze the concentration of the remaining intact this compound in each aliquot using a validated stability-indicating HPLC method.

-

-

Data Analysis:

-

Plot the natural logarithm of the this compound concentration versus time for each pH value.

-

Determine the pseudo-first-order degradation rate constant (k) from the slope of the line.

-

Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

-

Increased Hydrophobicity of this compound

The hydrophobicity of a drug molecule is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. The structural modifications in this compound also lead to an increase in its hydrophobicity compared to erythromycin.

Structural Basis for Increased Hydrophobicity

The addition of the methoxime group at the C9 position contributes to an overall increase in the nonpolar surface area of the this compound molecule. This modification reduces the molecule's affinity for aqueous environments and enhances its partitioning into lipid membranes, a key step in oral absorption.

Comparative Hydrophobicity Data of Macrolides

The partition coefficient (logP) is the standard measure of a compound's hydrophobicity. While the experimentally determined logP value for this compound is not available in the public domain, the following table provides context from related compounds.

| Compound | LogP (Octanol-Water) |

| Erythromycin | ~2.54 (at pH 8.0) |

Note: LogP values can vary depending on the experimental conditions and the ionization state of the molecule.[8] It is anticipated that the logP of this compound would be higher than that of erythromycin.

Experimental Protocol: Determining the Partition Coefficient (LogP)

The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient.

Objective: To determine the logP value of this compound.

Materials:

-

This compound reference standard

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Separatory funnels or centrifuge tubes

-

Analytical method to determine this compound concentration (e.g., HPLC-UV, LC-MS)

Methodology:

-

Equilibration: Mix n-octanol and water and allow the phases to separate to ensure mutual saturation.

-

Partitioning:

-

Dissolve a known amount of this compound in either the aqueous or octanol phase.

-

Add the second phase in a defined ratio (e.g., 1:1).

-

Agitate the mixture vigorously for a set period to allow for partitioning equilibrium to be reached.

-

Separate the two phases, typically by centrifugation.

-

-

Concentration Measurement:

-

Determine the concentration of this compound in both the aqueous and octanol phases using a suitable analytical method.

-

-

Calculation:

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of P.

-

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the degradation pathway of erythromycin and a general experimental workflow for stability testing.

Caption: Acid-catalyzed degradation pathway of Erythromycin A.

Caption: General workflow for pH stability testing.

Conclusion

This compound represents a significant advancement over erythromycin, primarily through structural modifications that enhance its stability in acidic conditions and increase its hydrophobicity. These improvements are anticipated to translate to better oral bioavailability and therapeutic efficacy. While specific quantitative data for this compound remains limited in the public domain, the principles outlined in this guide, along with the provided experimental protocols, offer a robust framework for researchers and drug development professionals to understand and evaluate these critical properties. Further studies to quantify the logP and pH-dependent degradation kinetics of this compound are warranted to fully characterize its physicochemical profile.

References

- 1. Semi-synthetic derivatives of erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. From Erythromycin to Azithromycin and New Potential Ribosome-Binding Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparison of the acid stability of azithromycin and erythromycin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Acid-catalyzed degradation of clarithromycin and erythromycin B: a comparative study using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism for the degradation of erythromycin A and erythromycin A 2'-ethyl succinate in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New ether oxime derivatives of erythromycin A. A structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. env.go.jp [env.go.jp]

An In-depth Technical Guide to Lexithromycin's Binding Affinity to the 50S Ribosomal Subunit

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lexithromycin, a semi-synthetic macrolide antibiotic, is a derivative of erythromycin. Like other macrolides, its mechanism of action involves the inhibition of bacterial protein synthesis. This is achieved through its specific binding to the 50S subunit of the bacterial ribosome, a critical component of the cellular machinery responsible for translating mRNA into protein. By binding to the ribosome, this compound obstructs the path of the nascent polypeptide chain, thereby halting protein elongation and ultimately inhibiting bacterial growth. At lower concentrations, this compound exhibits bacteriostatic properties, while at higher concentrations, it can be bactericidal.

This technical guide provides a comprehensive overview of the binding affinity of this compound to the 50S ribosomal subunit, presenting quantitative data, detailed experimental protocols for determining binding affinity, and visualizations of the binding mechanism and experimental workflows.

Data Presentation: Binding Affinity of Macrolide Antibiotics

The binding affinity of macrolide antibiotics to the bacterial ribosome is a key determinant of their potency. The following table summarizes the dissociation constants (Kd) for this compound (roxithromycin) and related macrolides, providing a comparative view of their binding strengths to the E. coli 70S ribosomal complex. A lower Kd value indicates a higher binding affinity.

| Antibiotic | Dissociation Constant (Kd) (nM) | Reference |

| This compound (Roxithromycin) | 20 | [1][2] |

| Erythromycin | 36 | [1][2] |

| Clarithromycin | 8 | [1][2] |

Experimental Protocols

The determination of binding affinity between a ligand, such as this compound, and its target, the 50S ribosomal subunit, can be accomplished through various biophysical techniques. The following are detailed methodologies for three commonly employed experimental protocols.

Radiolabeled Ligand Binding Assay

This technique is a gold standard for quantifying ligand-receptor interactions due to its sensitivity and robustness.

Objective: To determine the dissociation constant (Kd) of this compound for the 50S ribosomal subunit using a radiolabeled form of the antibiotic.

Materials:

-

Purified bacterial 50S ribosomal subunits

-

Radiolabeled this compound (e.g., [3H]-lexithromycin or [14C]-lexithromycin)

-

Unlabeled this compound

-

Binding buffer (e.g., 20 mM HEPES-KOH pH 7.6, 100 mM NH4Cl, 10 mM MgCl2, 6 mM β-mercaptoethanol)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Saturation Binding Experiment:

-

Prepare a series of dilutions of radiolabeled this compound in the binding buffer.

-

In a multi-well plate, incubate a fixed concentration of 50S ribosomal subunits with increasing concentrations of radiolabeled this compound.

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled this compound.

-

Incubate the plates at 37°C for a sufficient time to reach equilibrium (e.g., 30-60 minutes).

-

Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain the specific binding at each radioligand concentration.

-

Plot the specific binding as a function of the radioligand concentration and fit the data to a one-site binding hyperbola to determine the Kd and the maximum number of binding sites (Bmax).

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of binding events.

Objective: To determine the association (ka) and dissociation (kd) rate constants, and the dissociation constant (Kd), for the interaction between this compound and the 50S ribosomal subunit.

Materials:

-

SPR instrument

-

Sensor chip (e.g., CM5)

-

Purified 50S ribosomal subunits

-

This compound

-

Running buffer (e.g., filtered and degassed binding buffer)

-

Immobilization reagents (e.g., EDC, NHS, ethanolamine)

Procedure:

-

Immobilization of the 50S Ribosomal Subunit:

-

Activate the sensor chip surface using a mixture of EDC and NHS.

-

Inject the purified 50S ribosomal subunits over the activated surface to allow for covalent coupling.

-

Deactivate any remaining active esters with an injection of ethanolamine.

-

-

Binding Analysis:

-

Inject a series of concentrations of this compound in running buffer over the immobilized 50S ribosomal subunit surface.

-

Monitor the change in the SPR signal (response units, RU) over time during the association phase.

-

After the injection, flow running buffer over the surface to monitor the dissociation phase.

-

Regenerate the sensor surface between different this compound concentrations if necessary.

-

-

Data Analysis:

-

Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the ka and kd.

-

Calculate the dissociation constant (Kd) from the ratio of the rate constants (Kd = kd / ka).

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the this compound-50S ribosomal subunit interaction.

Materials:

-

Isothermal titration calorimeter

-

Purified 50S ribosomal subunits

-

This compound

-

Dialysis buffer (identical to the buffer used for this compound solution)

Procedure:

-

Sample Preparation:

-

Dialyze the purified 50S ribosomal subunits against the chosen buffer extensively.

-

Dissolve the this compound in the final dialysis buffer.

-

Degas both the protein and ligand solutions before the experiment.

-

-

Titration:

-

Load the 50S ribosomal subunit solution into the sample cell of the calorimeter.

-

Load the this compound solution into the injection syringe.

-

Perform a series of small, sequential injections of this compound into the sample cell while monitoring the heat change.

-

Allow the system to return to thermal equilibrium between injections.

-

-

Data Analysis:

-

Integrate the heat change peaks for each injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model to determine the Kd, n, and ΔH.

-

The change in entropy (ΔS) can be calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTln(1/Kd)).

-

Mandatory Visualizations

Signaling Pathway and Molecular Interactions

This compound binds to the 50S ribosomal subunit at the entrance of the nascent polypeptide exit tunnel (NPET). This binding is stabilized by interactions with specific nucleotides of the 23S rRNA.

Caption: Molecular interactions of this compound with the 50S ribosomal subunit.

Experimental Workflow: Binding Affinity Determination

The following diagram illustrates a generalized workflow for determining the binding affinity of a compound to its target.

Caption: Generalized workflow for determining binding affinity.

References

Initial Toxicity Screening of Lexithromycin in Cell Lines: A Technical Guide

Disclaimer: Publicly available data on a compound specifically named "Lexithromycin" is not available. This guide has been constructed as a representative framework for the initial toxicity screening of a novel macrolide antibiotic, using data and methodologies associated with the well-characterized macrolide, Roxithromycin, and general principles of in vitro toxicology. "this compound" is used as a placeholder for a hypothetical new chemical entity within the macrolide class.

Introduction

The development of new antimicrobial agents is a critical area of pharmaceutical research. Macrolides are a class of antibiotics that inhibit bacterial protein synthesis and are used to treat a variety of infections.[1] Initial toxicity screening in cell lines is a fundamental step in the preclinical safety assessment of any new drug candidate, such as the hypothetical "this compound." This process provides essential information on the compound's potential for causing cellular damage, which helps in guiding further development and in vivo studies.

This technical guide outlines the core methodologies and data presentation for the initial in vitro toxicity assessment of this compound. It is intended for researchers, scientists, and drug development professionals.

Data Presentation: Summarized Cytotoxicity Data

The primary goal of initial toxicity screening is to determine the concentration at which a compound elicits a toxic response in different cell types. This is often quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro. The following tables summarize hypothetical cytotoxicity data for this compound across a panel of human cell lines, representing various tissues.

Table 1: Cytotoxicity of this compound in Human Liver Cell Line (HepG2)

| Assay Type | Endpoint | Incubation Time | IC50 (µM) |

| MTT Assay | Cell Viability | 24 hours | 150 |

| 48 hours | 110 | ||

| 72 hours | 85 | ||

| LDH Assay | Membrane Integrity | 24 hours | 200 |

| 48 hours | 160 | ||

| 72 hours | 120 |

Table 2: Comparative Cytotoxicity of this compound in Various Human Cell Lines after 48-hour exposure

| Cell Line | Tissue of Origin | Assay | IC50 (µM) |

| HepG2 | Liver | MTT | 110 |

| A549 | Lung | MTT | 135 |

| HEK293 | Kidney | MTT | 180 |

| Jurkat | T-lymphocyte | MTT | 95 |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for accurate and reliable toxicity data. The following sections describe the standard operating procedures for the key assays used in the initial toxicity screening of this compound.

Cell Culture

A variety of human cell lines should be used to assess the cytotoxicity of a new compound.[2][3] The choice of cell lines should represent tissues that are likely to be exposed to the drug in vivo. All cell lines should be maintained in the recommended culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[4] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Materials:

-

96-well plates

-

This compound stock solution (in DMSO)

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic agent).

-

Incubate the plates for 24, 48, and 72 hours.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Lactate Dehydrogenase (LDH) Assay for Membrane Integrity

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.[5]

Materials:

-

96-well plates

-

This compound stock solution (in DMSO)

-

Complete cell culture medium

-

LDH assay kit (containing substrate, cofactor, and dye)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate as described for the MTT assay.

-

Treat the cells with serial dilutions of this compound for 24, 48, and 72 hours.

-

After incubation, transfer a portion of the cell culture supernatant to a new 96-well plate.

-

Add the LDH reaction mixture to each well according to the manufacturer's instructions.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells treated with a lysis buffer).

Mandatory Visualizations

Diagrams are provided to illustrate key concepts and workflows related to the toxicity screening of this compound.

Discussion

The initial toxicity screening of this compound provides valuable preliminary data on its cytotoxic potential. The hypothetical results suggest a moderate level of cytotoxicity that is dependent on the cell type and the duration of exposure. For instance, the Jurkat cell line, representing lymphocytes, appeared to be more sensitive to this compound than the other tested cell lines. This could be indicative of potential immunomodulatory effects, a known characteristic of some macrolide antibiotics.[6]

Further investigations are warranted to elucidate the precise mechanisms of this compound-induced cytotoxicity. Assays for apoptosis (e.g., caspase activity assays) and oxidative stress could provide deeper insights. It is also important to consider that in vitro cytotoxicity does not always directly correlate with in vivo toxicity due to factors such as metabolism and drug distribution. Therefore, these in vitro findings should be interpreted with caution and used to guide the design of subsequent animal studies.

Conclusion

This technical guide provides a framework for the initial toxicity screening of the hypothetical macrolide antibiotic, this compound. The presented methodologies for cytotoxicity assays, along with the structured approach to data presentation and visualization, offer a robust starting point for the preclinical safety assessment of novel drug candidates in this class. The preliminary data, though hypothetical, underscore the importance of using a panel of cell lines and multiple toxicity endpoints to gain a comprehensive understanding of a compound's in vitro toxicological profile.

References

- 1. Macrolides - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Highlight report: Cell type selection for toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Time- and concentration-dependent cytotoxicity of antibiotics used in endodontic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Lexithromycin Stock Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lexithromycin is a semi-synthetic macrolide antibiotic derived from erythromycin.[1] It exhibits antibacterial activity by inhibiting protein synthesis through binding to the ribosomal polypeptide exit tunnel.[1] Due to its increased hydrophobicity and pH stability compared to erythromycin, this compound demonstrates improved absorption in vivo.[1] Proper preparation and storage of this compound stock solutions are critical for maintaining its chemical integrity and ensuring accurate and reproducible experimental results. These application notes provide detailed protocols for the preparation and storage of this compound stock solutions.

Data Summary

The following table summarizes the key quantitative data for the preparation and storage of this compound solutions.

| Parameter | Value | Solvent | Source |

| Storage (Powder) | -20°C | N/A | [2] |

| Storage (in Solvent) | -80°C (up to 6 months) or -20°C (up to 1 month) | DMSO | [2][3] |

| Recommended Solvents | DMSO | N/A | [3] |

| General Advice | Solutions are unstable; prepare fresh or purchase in small, pre-packaged sizes. | N/A | [4] |

Experimental Protocols

Safety Precautions

Before handling this compound, it is imperative to review the Safety Data Sheet (SDS).[5] Personal protective equipment (PPE), including safety goggles with side-shields, protective gloves, and impervious clothing, should be worn at all times.[2] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or aerosols.[2] An accessible safety shower and eye wash station should be available.[2]

Materials

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile, conical tubes (e.g., 15 mL or 50 mL)

-

Sterile, microcentrifuge tubes (e.g., 1.5 mL) for aliquoting

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

-

0.22 µm syringe filter (optional, if sterilization is required and DMSO is not pre-sterilized)

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

This protocol provides a general method for preparing a stock solution. The final concentration may be adjusted based on experimental requirements.

-

Preparation: Bring the this compound powder and DMSO to room temperature before use.

-

Weighing: Tare a sterile conical tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder into the tube.

-

Solvent Addition: Add the appropriate volume of anhydrous DMSO to the conical tube containing the this compound powder to achieve the desired final concentration (e.g., for a 10 mM solution, add the calculated volume of DMSO).

-

Dissolution: Tightly cap the tube and vortex the solution until the this compound powder is completely dissolved. Gentle warming in a water bath may aid dissolution, but care should be taken to avoid degradation.

-

Sterilization (Optional): If required for the specific application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

-

Aliquoting: To avoid repeated freeze-thaw cycles which can lead to product inactivation, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[3]

-

Labeling: Clearly label each aliquot with the name of the compound, concentration, solvent, date of preparation, and storage temperature.

-